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molecular formula C13H16N2S B8579011 N,N-diethyl-4-(thiazol-2-yl)aniline

N,N-diethyl-4-(thiazol-2-yl)aniline

Cat. No. B8579011
M. Wt: 232.35 g/mol
InChI Key: FENHRKYWSANTIV-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 4-(diethylamino)benzothioamide (2.29 g, 11 mmol) in EtOH (60 mL) were added 2-bromo-1,1-dimethoxyethane (1.86 g, 11 mmol) and p-toluenesulfonic acid (1.89 g, 11 mmol). The reaction mixture was heated at 95° C. overnight, then cooled to rt and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc/Et3N (V/V/V)=2:1:0.05) to give the title compound as a white solid (1.40 g, 55%).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:12]=[CH:11][C:7]([C:8](=[S:10])[NH2:9])=[CH:6][CH:5]=1)[CH3:2].Br[CH2:16][CH:17](OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[CH2:13]([N:3]([CH2:1][CH3:2])[C:4]1[CH:12]=[CH:11][C:7]([C:8]2[S:10][CH:16]=[CH:17][N:9]=2)=[CH:6][CH:5]=1)[CH3:14]

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C(N)=S)C=C1)CC
Name
Quantity
1.86 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
1.89 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc/Et3N (V/V/V)=2:1:0.05)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C=1SC=CN1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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